TAK-243
Vue d'ensemble
Description
TAK-243 est un inhibiteur de petite molécule de première classe de l'enzyme d'activation de l'ubiquitine 1 (UBA1). Il est conçu pour perturber le système ubiquitine-protéasome, qui est crucial pour la dégradation et la régulation des protéines au sein des cellules. En inhibant UBA1, this compound induit un stress protéotoxique et l'apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie du cancer .
Applications De Recherche Scientifique
TAK-243 has shown significant preclinical activity in various cancer models, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and adrenocortical carcinoma (ACC). In AML, this compound reduces the growth and viability of cancer cells by inhibiting UBA1 and inducing proteotoxic stress . In CLL, this compound induces endoplasmic reticulum stress and apoptosis, making it a potential therapeutic option for patients resistant to other treatments . In ACC, this compound has demonstrated potent activity in cell lines, patient-derived organoids, and mouse xenografts, suggesting its potential as a treatment for advanced-stage ACC .
Mécanisme D'action
TAK-243, also known as MLN7243 or Uae inhibitor MLN7243, is a potent, mechanism-based small-molecule inhibitor of the ubiquitin activating enzyme (UAE), the primary mammalian E1 enzyme that regulates the ubiquitin conjugation cascade .
Target of Action
The primary target of this compound is the Ubiquitin-like Modifier Activating Enzyme 1 (UBA1; UAE) . This enzyme is the initiating enzyme in the ubiquitylation cascade, a process in which proteins are tagged with ubiquitin moieties to regulate their degradation or function .
Mode of Action
This compound binds to free ubiquitin and forms a this compound-ubiquitin adduct, thereby inhibiting the UAE . This action blocks the activation of E1 enzymes, leading to the inhibition of intracellular ubiquitin binding . As a result, this compound disrupts the ubiquitin–proteasome system (UPS), a network of enzymes responsible for maintaining cellular protein homeostasis .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits protein ubiquitination in cells, leading to the accumulation of free ubiquitin . This action triggers the activation of the unfolded protein response and induces apoptosis . This compound also disrupts DNA double strand break repair, as evidenced by reduced recruitment of 53BP1 to DNA double strand breaks .
Result of Action
The inhibition of UAE by this compound leads to a decrease in the abundance of poly- and mono-ubiquitylated proteins in cells . This action induces proteotoxic stress and impairs cell cycle progression and DNA damage repair pathways . Consequently, this compound reduces growth and viability of cancer cells .
Action Environment
This compound has been shown to be effective in various environments, including in vitro cell lines, patient-derived organoids, and murine xenografts . The compound has also demonstrated synergistic effects with current therapeutics for adrenocortical carcinoma (ACC), such as mitotane, etoposide, and cisplatin .
Analyse Biochimique
Biochemical Properties
TAK-243 disrupts ubiquitin conjugation, a key process in protein degradation and cellular signaling . It interacts with the enzyme UBA1, the primary mammalian E1 enzyme that regulates the ubiquitin conjugation cascade . By inhibiting UBA1, this compound decreases levels of ubiquitylated proteins, leading to increased markers of proteotoxic stress and DNA damage stress .
Cellular Effects
This compound has been shown to induce Endoplasmic Reticulum (ER) stress and apoptosis in Chronic Lymphocytic Leukemia (CLL) cells and Diffuse Large B-cell Lymphoma (DLBCL) cell lines . It also disrupts NFκB pathway activation, a key cellular signaling pathway involved in inflammation and cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to UBA1 and inhibiting its function . This leads to a decrease in ubiquitylated proteins and an increase in free ubiquitin, which triggers the unfolded protein response (UPR) and induces apoptosis .
Temporal Effects in Laboratory Settings
This compound induces ER stress and the UPR in CLL cells within 2 hours, followed by rapid apoptosis . After 24-hour incubation, an IC50 of 50 nM was established in CLL cells .
Dosage Effects in Animal Models
In vivo, this compound has been shown to reduce leukemic burden and target leukemic stem cells without evidence of toxicity . The tumor suppressive effects of this compound and its synergistic effects with Venetoclax were further confirmed in a mouse xenograft model .
Metabolic Pathways
This compound disrupts the ubiquitin-proteasome system, a key metabolic pathway involved in protein degradation and cellular homeostasis . This leads to destabilization of tumor suppressors, overexpression of proto-oncogenes, and impaired DNA repair .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is effluxed out of cells by MDR1, a drug efflux pump .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where it can interact with UBA1 and disrupt the ubiquitin-proteasome system .
Méthodes De Préparation
La synthèse de TAK-243 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies synthétiques détaillées et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement. il est connu que this compound est produit par Millennium Pharmaceuticals, Inc., une filiale de Takeda Pharmaceutical Company Limited .
Analyse Des Réactions Chimiques
TAK-243 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec l'ubiquitine et les protéines ressemblant à l'ubiquitine. Le composé forme un adduit covalent avec l'ubiquitine, inhibant ainsi l'activation d'UBA1. Cette inhibition conduit à l'accumulation de protéines poly- et mono-ubiquitinylées, provoquant un stress protéotoxique et l'apoptose dans les cellules cancéreuses .
Applications de la recherche scientifique
This compound a montré une activité préclinique significative dans divers modèles de cancer, notamment la leucémie aiguë myéloïde (LAM), la leucémie lymphoïde chronique (LLC) et le carcinome cortico-surrénalien (ACC). Dans la LAM, this compound réduit la croissance et la viabilité des cellules cancéreuses en inhibant UBA1 et en induisant un stress protéotoxique . Dans la LLC, this compound induit un stress du réticulum endoplasmique et l'apoptose, ce qui en fait une option thérapeutique potentielle pour les patients résistants aux autres traitements . Dans l'ACC, this compound a démontré une activité puissante dans les lignées cellulaires, les organoïdes dérivés de patients et les xénogreffes chez la souris, suggérant son potentiel en tant que traitement pour l'ACC à un stade avancé .
Mécanisme d'action
This compound exerce ses effets en inhibant UBA1, l'enzyme initiatrice de la cascade d'ubiquitination. En formant un adduit covalent avec l'ubiquitine, this compound bloque l'activation d'UBA1, conduisant à l'accumulation de protéines ubiquitinylées. Cette accumulation déclenche la réponse aux protéines non repliées et le stress protéotoxique, entraînant finalement l'apoptose des cellules cancéreuses . This compound inhibe également la réparation des cassures double brin de l'ADN, contribuant ainsi à ses effets cytotoxiques .
Comparaison Avec Des Composés Similaires
TAK-243 est unique dans son inhibition sélective d'UBA1. D'autres composés ciblant le système ubiquitine-protéasome comprennent le bortézomib et le carfilzomib, qui inhibent le protéasome lui-même plutôt que l'enzyme d'activation de l'ubiquitine. Comparé à ces inhibiteurs du protéasome, this compound présente une plus grande cytotoxicité dans certaines lignées cellulaires cancéreuses, telles que les cellules de lymphome . De plus, this compound a montré des effets synergiques lorsqu'il est combiné à d'autres thérapies anticancéreuses, telles que les inhibiteurs de BCL2, soulignant son potentiel dans le cadre d'une thérapie combinée .
Composés similaires
- Bortézomib
- Carfilzomib
- Ixazomib
Ces composés ciblent également le système ubiquitine-protéasome mais diffèrent dans leurs mécanismes spécifiques et leurs cibles au sein de la voie .
Activité Biologique
TAK-243 is a first-in-class small molecule inhibitor targeting the ubiquitin-activating enzyme UBA1, which plays a crucial role in the ubiquitin-proteasome system (UPS). This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC). The biological activity of this compound is characterized by its selective cytotoxicity towards cancer cells, mechanisms of action involving proteotoxic stress, and its ability to enhance the efficacy of other therapeutic agents.
This compound functions by forming an adduct with free ubiquitin, thereby inhibiting the activation of E1 enzymes and disrupting protein ubiquitination. This leads to the accumulation of misfolded proteins and triggers cellular stress responses, ultimately resulting in apoptosis of cancer cells. The compound exhibits preferential activity against malignant cells compared to normal hematopoietic cells, making it a promising candidate for targeted cancer therapy.
Key Mechanisms:
- Inhibition of UBA1 : this compound binds selectively to UBA1 over other E1 enzymes like UBA3 and UBA6 at lower concentrations associated with cell death .
- Induction of Proteotoxic Stress : Treatment with this compound results in decreased levels of poly- and mono-ubiquitylated proteins, increasing markers of the unfolded protein response (UPR) such as CHOP and ATF4 .
- Impaired DNA Repair : this compound has been shown to inhibit DNA double-strand break repair mechanisms, evidenced by reduced recruitment of repair proteins like 53BP1 .
Biological Activity in Cancer Models
This compound has demonstrated significant antitumor activity across various preclinical models, including hematological malignancies and solid tumors. Below are detailed findings from studies examining its efficacy.
Acute Myeloid Leukemia (AML)
In AML models, this compound exhibited:
- Cytotoxicity : Most primary AML samples were sensitive to this compound, showing an IC50 value <75 nM in 18 out of 21 samples .
- Preferential Inhibition : A 19-fold reduction in colony-forming units (CFU) was observed in leukemic cells compared to normal progenitors .
Small Cell Lung Cancer (SCLC)
In SCLC studies:
- Sensitivity : The median effective concentration (EC50) was found to be approximately 15.8 nmol/L across multiple cell lines .
- Synergistic Effects : this compound enhanced the efficacy of cisplatin/etoposide chemotherapy and PARP inhibitors like olaparib, particularly in resistant SCLC models .
Other Tumor Types
This compound has also shown activity against:
- Colon Cancer : Effective in preclinical studies with significant tumor growth inhibition .
- Glioblastoma : Combination therapies with GRP78 inhibitors have improved treatment outcomes in xenograft models .
Data Table: Summary of Biological Activity
Cancer Type | Model Type | IC50/EC50 (nM) | Observations |
---|---|---|---|
Acute Myeloid Leukemia | Primary Samples | <75 | High sensitivity; preferential cytotoxicity |
Small Cell Lung Cancer | Cell Lines | 15.8 | Synergistic effects with standard therapies |
Colon Cancer | Preclinical Models | Not specified | Significant tumor growth inhibition |
Glioblastoma | Xenograft Models | Not specified | Enhanced efficacy with GRP78 inhibitors |
Case Study 1: AML Patient-Derived Xenografts
A study involving patient-derived xenografts demonstrated that this compound significantly reduced leukemic burden without notable toxicity. Mice treated with this compound showed no changes in body weight or organ histology, indicating a favorable safety profile .
Case Study 2: SCLC Resistance Mechanisms
In SCLC models resistant to standard therapies, combining this compound with olaparib resulted in substantial tumor regression. Gene expression analysis revealed that sensitivity correlated with alterations in DNA damage repair pathways .
Propriétés
IUPAC Name |
[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDAGXLMHXUAGV-DGWLBADLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450833-55-2 | |
Record name | TAK-243 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450833552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-243 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15013 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAK-243 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GGV0YCDI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.